An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
Methyldopa sesquihydrate
CAS No.:
Cat. No.: VC13348443
Molecular Formula: C20H32N2O11
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H32N2O11 |
---|---|
Molecular Weight | 476.5 g/mol |
IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate |
Standard InChI | InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 |
Standard InChI Key | YKFCISHFRZHKHY-NGQGLHOPSA-N |
Isomeric SMILES | C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Crystallography
Methyldopa sesquihydrate (CAS 41372-08-1) possesses the empirical formula C₁₀H₁₃NO₄·1.5H₂O, corresponding to a molecular weight of 238.24 g/mol . The sesquihydrate designation reflects the incorporation of 1.5 water molecules per methyldopa unit, a crystalline arrangement that improves solubility in aqueous media compared to the anhydrous form. X-ray diffraction studies reveal a orthorhombic crystal system with hydrogen bonding networks stabilizing the hydrate structure .
The compound exhibits chirality with a specific optical rotation of [α]²⁵/D +13° (c = 1 in H₂O), critical for its biological activity as the L-isomer demonstrates superior receptor affinity compared to the D-enantiomer . The spatial arrangement features a β-methyl substitution on the alanine side chain, which sterically hinders decarboxylation while permitting active transport across biological membranes .
Thermal and Solubility Characteristics
Thermal analysis shows decomposition above 300°C without distinct melting, consistent with its hydrate nature . The density ranges between 1.3–1.5 g/cm³, varying with crystalline form and hydration state. Solubility profiles demonstrate marked pH dependence:
Property | Value | Source |
---|---|---|
Water Solubility (23°C) | 0.1–1 g/100 mL | |
Ethanol (96%) Solubility | <0.01 g/100 mL | |
3N HCl Solubility | >50 g/100 mL | |
Partition Coefficient (logP) | -1.2 (calculated) |
This solubility profile necessitates acidic formulations for oral administration, typically using hydrochloride salts to enhance bioavailability .
Synthetic Methodology and Industrial Production
Laboratory-Scale Synthesis
The principal synthetic route involves condensation of 3,4-dihydroxybenzaldehyde with L-alanine under reductive amination conditions. Key steps include:
-
Schiff base formation: Benzaldehyde reacts with amino group in anhydrous ethanol
-
Sodium borohydride reduction: Converts imine to secondary amine
-
Acidic workup: Yields crude methyldopa
-
Hydrate crystallization: Recrystallization from water-ethanol mixtures produces sesquihydrate
This method achieves 60–75% yields with enantiomeric excess >98% when using chiral catalysts.
Manufacturing Process Optimization
Industrial production scales this methodology with critical modifications:
-
Continuous flow reactors replace batch processes to control exothermic reactions
-
Membrane filtration removes residual metal catalysts (Ni, Cu) to <1 ppm
-
Spray drying with controlled humidity (45–55% RH) ensures consistent hydrate formation
Quality control protocols emphasize:
-
HPLC purity verification: >99.5% by area normalization
-
Karl Fischer titration: 10.5–11.5% water content
Neuropharmacological Mechanisms and Clinical Applications
Central α₂-Adrenergic Agonism
Methyldopa undergoes neuronal uptake via LAT1 transporters, followed by decarboxylation to α-methyldopamine and β-hydroxylation to α-methylnorepinephrine . This false neurotransmitter demonstrates 18-fold greater α₂ receptor affinity compared to endogenous norepinephrine , leading to:
-
Inhibition of rostral ventrolateral medulla (RVLM) neurons: Reduces sympathetic outflow by 40–60%
-
Suppression of plasma renin activity: 30–50% decrease from baseline
-
Baroreceptor reflex potentiation: Enhances sensitivity by 2.3-fold in hypertensive models
Therapeutic Efficacy in Special Populations
Clinical trials demonstrate unique benefits in specific cohorts:
The drug's placental transfer ratio of 0.6–0.8 explains its fetal safety profile, with umbilical cord concentrations reaching 75% of maternal levels .
Biotransformation and Elimination Kinetics
Metabolic Pathways
Hepatic metabolism occurs through three primary routes:
-
Sulfation: 55–60% via SULT1A3 to O-sulfate conjugate
-
Glucuronidation: 30–35% forming ether-O-glucuronide
-
Decarboxylation: 5–10% to methyldopamine metabolites
Cytochrome P450 involvement is negligible (<2%), minimizing drug-drug interactions .
Pharmacokinetic Parameters
*60% reduction in creatinine clearance
Elimination occurs primarily renal (70%) with 25% fecal excretion of conjugates . Hemodialysis removes <10% of circulating drug due to extensive protein binding .
Preclinical Toxicology and Carcinogenicity
NTP Chronic Feeding Studies
The National Toxicology Program conducted 2-year bioassays in F344 rats and B6C3F1 mice at doses up to 12,500 ppm (equivalent to 1,800 mg/kg/day) :
Key findings in rodents:
-
Body weight suppression: 8–22% reduction vs controls
-
Renal pathology:
-
Mice: Dose-dependent nephropathy (32/50 high-dose females)
-
Rats: Tubular karyomegaly (44/50 males)
-
-
Hepatic effects:
-
40% reduction in hepatocellular adenomas (male mice)
-
No significant enzyme induction
-
Neoplastic Findings | Control | Low Dose | High Dose | p-value |
---|---|---|---|---|
Renal tubular adenomas (M) | 0/50 | 2/50 | 0/50 | 0.04 |
Pheochromocytomas (M rats) | 21/49 | 3/49 | 10/50 | <0.01 |
Uterine polyps (F rats) | 15/50 | 5/49 | 1/50 | <0.001 |
Mechanistic studies attribute the tumor suppression to chronic calorie restriction secondary to reduced feeding .
Genotoxicity Assessment
Standard battery tests showed:
-
Ames test: Negative in 5 strains (TA98, TA100, etc.)
-
Chromosomal aberrations: 1.8-fold increase at cytotoxic doses
-
Micronucleus formation: <2% increase over controls
The lack of mutagenic potential supports its continued use despite rodent tumor findings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume